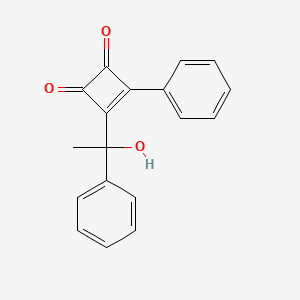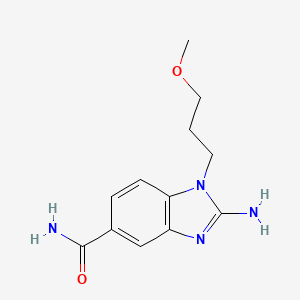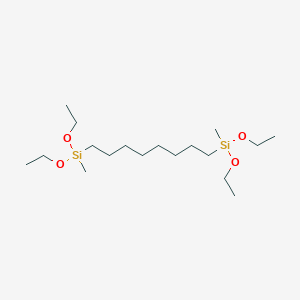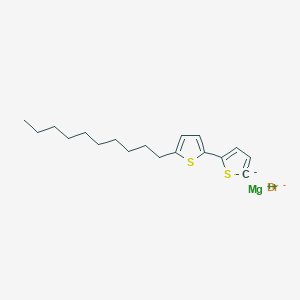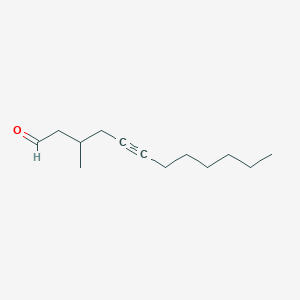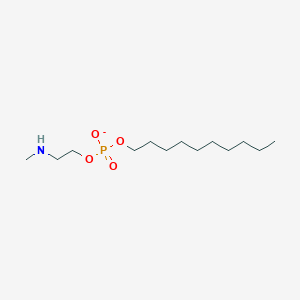
Decyl 2-(methylamino)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2-(methylamino)ethyl phosphate is a chemical compound known for its surfactant properties. It is a member of the heterogemini surfactants, which are characterized by having different head groups and hydrophobic tails. This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decyl 2-(methylamino)ethyl phosphate typically involves the reaction of decyl alcohol with 2-(methylamino)ethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and decyl alcohol. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 2-(methylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and decyl alcohol.
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Substitution: Reagents such as alkyl halides and amines are commonly used.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids and decyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl 2-(methylamino)ethyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins.
Medicine: Investigated for its potential antiprotozoal activity.
Industry: Utilized in the formulation of detergents and cleaning agents
Wirkmechanismus
The mechanism of action of decyl 2-(methylamino)ethyl phosphate involves its interaction with biological membranes. It acts as a surfactant, disrupting the lipid bilayer and increasing membrane permeability. This property is particularly useful in the solubilization and stabilization of membrane proteins, making it valuable in biochemical and pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl 2-(1-dodecylpyrrolidinio-1-yl)ethyl phosphate
- Decyl 2-(1-dodecylpiperidinio-1-yl)ethyl phosphate
- Decyl 2-(1-dodecylmorpholinio-1-yl)ethyl phosphate
Uniqueness
Decyl 2-(methylamino)ethyl phosphate is unique due to its specific head group and hydrophobic tail, which confer distinct surfactant properties. Compared to similar compounds, it exhibits different aggregation behaviors and biological activities, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
557788-85-9 |
|---|---|
Molekularformel |
C13H29NO4P- |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
decyl 2-(methylamino)ethyl phosphate |
InChI |
InChI=1S/C13H30NO4P/c1-3-4-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14-2/h14H,3-13H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
TYPTZGNJCGEOAO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOP(=O)([O-])OCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


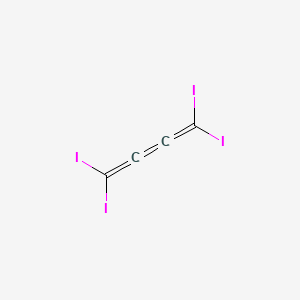

stannane](/img/structure/B14232048.png)
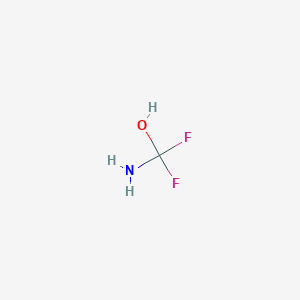
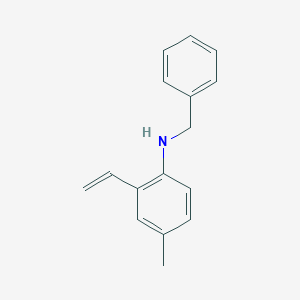
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
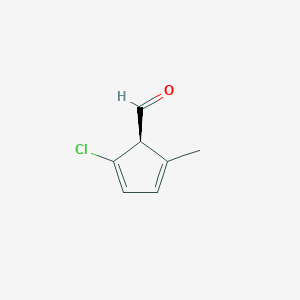
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
